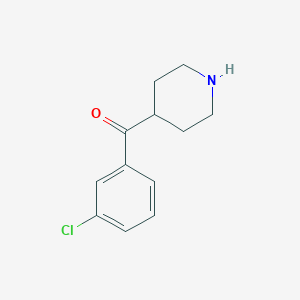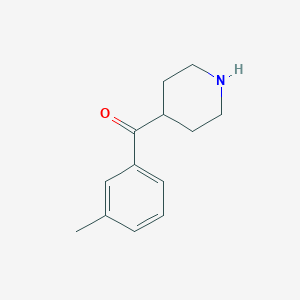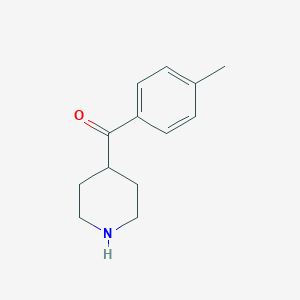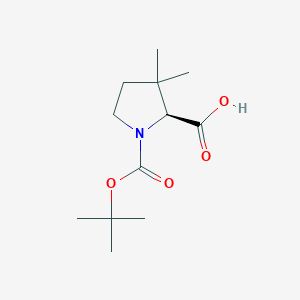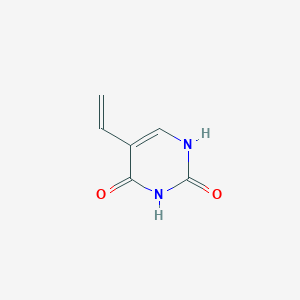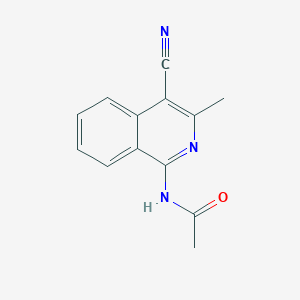
1-Acetamido-4-cyano-3-methylisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Acetamido-4-cyano-3-methylisoquinoline and related compounds involves intricate chemical processes. Notably, methods such as photochemically induced cyclization and Knoevenagel condensation have been pivotal. For example, photochemically induced cyclization has been utilized for constructing the phenanthrene ring system of similar compounds, providing a pathway to synthesize complex isoquinolines (Martínez et al., 2001). Similarly, Knoevenagel condensation offers a route for synthesizing isoquinoline derivatives through the reaction of various precursors, showcasing the versatility in synthetic strategies for these molecules (Kasturi & Sharma, 1975).
Molecular Structure Analysis
The molecular structure of 1-Acetamido-4-cyano-3-methylisoquinoline is pivotal to understanding its chemical behavior. Structural analyses, such as X-ray diffraction, have been employed to elucidate the configurations of similar isoquinoline compounds, offering insights into their spatial arrangements and the impact on their reactivity (Dyachenko et al., 2010).
Chemical Reactions and Properties
1-Acetamido-4-cyano-3-methylisoquinoline undergoes a variety of chemical reactions, illustrating the compound's reactivity and functional group transformations. Reactions such as cyclization and the Smiles-type rearrangement are notable, demonstrating the compound's capability to form new structures under different conditions (Sirakanyan et al., 2015). These reactions are fundamental for modifying the compound's structure for various applications.
Physical Properties Analysis
The physical properties of 1-Acetamido-4-cyano-3-methylisoquinoline, such as solubility, melting point, and crystalline structure, are essential for its handling and use in different chemical contexts. While specific data on this compound is limited, the analysis of related compounds provides a foundation for predicting its behavior (Opsomer et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of 1-Acetamido-4-cyano-3-methylisoquinoline in synthetic chemistry. Studies on similar compounds reveal the influence of structural features on their chemical properties and reactivity patterns (Zheng et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds related to 1-Acetamido-4-cyano-3-methylisoquinoline. This research demonstrated significant antimalarial potency against Plasmodium berghei in mice and promising activity in primate models, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Antineoplastic Potential
Agrawal et al. (1977) investigated 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a compound related to 1-Acetamido-4-cyano-3-methylisoquinoline, for its potential as an antineoplastic agent. This compound showed potent inhibitory effects on ribonucleoside diphosphate reductase and significant antineoplastic activity against various murine neoplasms (Agrawal et al., 1977).
Cardiotonic Agents
Kaiho et al. (1989) synthesized compounds similar to 1-Acetamido-4-cyano-3-methylisoquinoline, which were evaluated for positive inotropic activity, indicating potential use as cardiotonic agents. These compounds showed an increase in myocardial contractility in an acute heart failure model in dogs (Kaiho et al., 1989).
Cyclization Reactions and Tautomerism
Ando et al. (1980) researched the base-catalyzed cyclization reaction and tautomerism of compounds related to 1-Acetamido-4-cyano-3-methylisoquinoline, contributing to the understanding of their chemical properties and potential applications in synthesizing novel compounds (Ando et al., 1980).
Selective Androgen Receptor Modulators
Nagata et al. (2014) studied the use of Tetrahydroquinoline derivatives, similar in structure to 1-Acetamido-4-cyano-3-methylisoquinoline, as selective androgen receptor modulators (SARMs). This research holds potential for treating osteoporosis and other conditions requiring selective androgen receptor modulation (Nagata et al., 2014).
Safety And Hazards
Zukünftige Richtungen
There is potential for 1-Acetamido-4-cyano-3-methylisoquinoline to be used in research related to protein kinase A (PKA) due to its inhibitory properties3. However, more research is needed to fully understand its potential applications.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
Eigenschaften
IUPAC Name |
N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNACQXBALMDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395105 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamido-4-cyano-3-methylisoquinoline | |
CAS RN |
179985-52-5 | |
| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



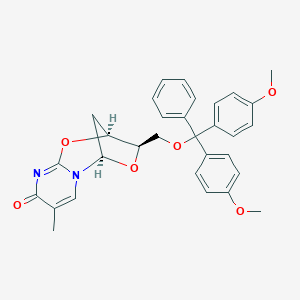
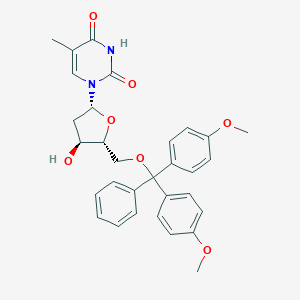
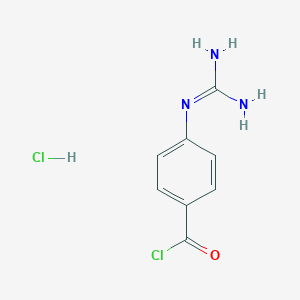
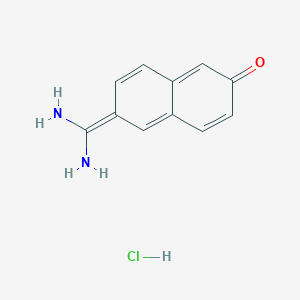

![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL](/img/structure/B15629.png)

![2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propylamino]propyl]hexanamide](/img/structure/B15631.png)
